{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene
Description
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with a branched alkoxy chain containing a chloromethyl group. Its structure combines a bulky 2-ethylbutoxy moiety with a reactive chloromethyl group, making it distinct in reactivity and applications compared to simpler chlorinated benzene derivatives. For example, alkylation or etherification reactions involving chloromethyl precursors and aromatic alcohols, similar to the O-alkylation process described in , could be employed .
The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the branched ether chain may influence steric effects and solubility.
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[2-(chloromethyl)-2-ethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
OCTHAZCMGAVHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Benzene Derivatives
Chloromethylation, also known as the Blanc reaction, is a fundamental approach to introduce chloromethyl groups onto aromatic rings, typically benzene. This process involves the reaction of benzene with chloromethylating agents such as chloromethyl chloride (ClCH2Cl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).
-
- Benzene
- Chloromethyl chloride (ClCH2Cl)
- Catalyst: Zinc chloride or aluminum chloride
-
- Temperature: 0–25°C
- Solvent: Anhydrous conditions, often in an inert solvent like dichloromethane
- Catalyst amount: Catalytic quantities (typically 10 mol%)
-
- In a dry flask, benzene is cooled to 0°C.
- Chloromethyl chloride is added dropwise under stirring.
- The Lewis acid catalyst is introduced to facilitate electrophilic substitution.
- The mixture is stirred at room temperature for several hours.
- The reaction mixture is quenched, washed, and the chloromethylated benzene is isolated.
- The chloromethylation yields p-chloromethylbenzene predominantly, with minor ortho and meta isomers.
- Purity and yield are optimized by controlling temperature and reagent ratios.
Alkylation of 2-Ethylbutanol Derivatives
The synthesis of the 2-(Chloromethyl)-2-ethylbutoxy moiety requires alkylation of alcohol derivatives with chloromethyl groups, often via nucleophilic substitution reactions.
-
- 2-Ethylbutanol derivative
- Chloromethyl methyl ether or chloromethyl chloride
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or dimethylformamide (DMF)
-
- Temperature: 25–50°C
- Reaction time: 12–24 hours
-
- The alcohol is deprotonated with a suitable base.
- The chloromethylating agent is added slowly.
- The mixture is stirred under inert atmosphere.
- The product is purified via distillation or chromatography.
- The reaction favors SN2 mechanisms, requiring primary chloromethyl groups.
- Excess chloromethylating reagent ensures complete substitution.
Coupling of the Chloromethylated Aromatic and Alkyl Moieties
The final step involves coupling the chloromethylated benzene with the chloromethylated 2-ethylbutoxy derivative to form the target compound.
-
- Chloromethylated benzene
- Chloromethyl-2-ethylbutoxy derivative
- Base or phase transfer catalyst
- Solvent: Dichloromethane or toluene
-
- Temperature: 50–80°C
- Duration: 24–48 hours
-
- Mix the two chloromethylated intermediates in the solvent.
- Add a base such as potassium carbonate to facilitate nucleophilic substitution.
- Heat under reflux with stirring.
- After completion, the product is purified via chromatography.
- The coupling efficiency depends on the molar ratios and reaction temperature.
- Yields typically range from 70–85% with proper optimization.
Notes on Purification and Characterization
-
- Column chromatography
- Recrystallization from suitable solvents
- Distillation under reduced pressure
-
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
Summary of Research Findings and Data
| Preparation Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Chloromethylation of benzene | Chloromethyl chloride, ZnCl2 | 0–25°C, inert solvent | ~90% | Mainly para-isomer; controlled temperature improves selectivity |
| Alkylation of 2-ethylbutanol | Chloromethyl methyl ether, base | 25–50°C, 12–24 hrs | 80–85% | SN2 mechanism; excess reagent ensures completeness |
| Coupling of intermediates | Chloromethylated benzene + chloromethyl-2-ethylbutoxy derivative | Reflux, inert solvent | 70–85% | Molar ratios critical for high yield |
Chemical Reactions Analysis
Types of Reactions
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of benzylamine or benzylthiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethylbutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene, a comparison with four related chlorinated aromatic compounds is provided below.
Table 1: Key Properties of Chlorinated Benzene Derivatives
*Based on , chlorination of benzene derivatives can either increase or decrease toxicity depending on substituent interactions. The branched ether chain may mitigate toxicity compared to smaller chlorinated aromatics.
Reactivity and Functional Group Analysis
- Chloromethyl Group : All compared compounds share this group, enabling nucleophilic substitution (e.g., SN2 reactions). However, steric hindrance from the 2-ethylbutoxy chain in the target compound may slow reactivity compared to less hindered analogs like 1-[(alloxy)methyl]-2-(chloromethyl)benzene .
- In contrast, the allyl ether in ’s compound facilitates cyclopropanation reactions, a feature absent in the target compound .
- Silane and Acrylate Derivatives : Benzyl-(chloromethyl)-methoxy-methylsilane () and methyl 2-(chloromethyl)acrylate () exhibit divergent reactivity due to silicon or acrylate groups, limiting direct comparability but highlighting the versatility of chlorinated aromatic systems .
Toxicity and Environmental Impact
emphasizes that chlorination generally increases toxicity in organic compounds, but benzene derivatives show variability. For example:
- Neurotoxicity : Chlorinated alkynes (e.g., dichloroacetylene) are highly neurotoxic, suggesting that silane-containing analogs like benzyl-(chloromethyl)-methoxy-methylsilane may carry similar risks .
- Stabilization Requirements: Methyl 2-(chloromethyl)acrylate requires hydroquinone stabilization to prevent polymerization, indicating higher inherent reactivity and associated handling risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
